

Application Notes and Protocols: Tenofovir Maleate In Vitro Cell Culture Assays

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Compound of Interest

Compound Name: *Tenofovir maleate*

Cat. No.: *B1139463*

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These application notes provide detailed protocols for in vitro cell culture assays to evaluate the cytotoxicity, antiviral efficacy, and mechanisms of action of tenofovir. The information is intended for researchers, scientists, and professionals involved in drug development.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration-dependent toxicity of tenofovir in various cell lines. This helps establish a therapeutic window for antiviral studies.

Summary of Cytotoxicity Data (CC50)

The following table summarizes the 50% cytotoxic concentration (CC50) of tenofovir and its prodrugs in different human cell lines.

Compound	Cell Line	Assay Duration	CC50 (μM)	Reference
Tenofovir (TFV)	HepG2 (Liver)	-	398	[1]
Tenofovir (TFV)	Skeletal Muscle Cells	-	870	[1]
Tenofovir (TFV)	Erythroid Progenitor Cells	-	>200	[1]
Tenofovir (TFV)	HK-2 (Kidney)	48 hours	9.21	[2]
Tenofovir (TFV)	HK-2 (Kidney)	72 hours	2.77	[2]
Tenofovir Alafenamide (TAF)	MT-4 (T-cell line)	5 days	4.7 - 42	[3]
Tenofovir Alafenamide (TAF)	MT-2 (T-cell line)	5 days	>42	[3]
Tenofovir Disoproxil Fumarate (TDF)	HepG2 (Liver)	9 days	2.31	[4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

Materials:

- Human kidney proximal tubular epithelial cells (HK-2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

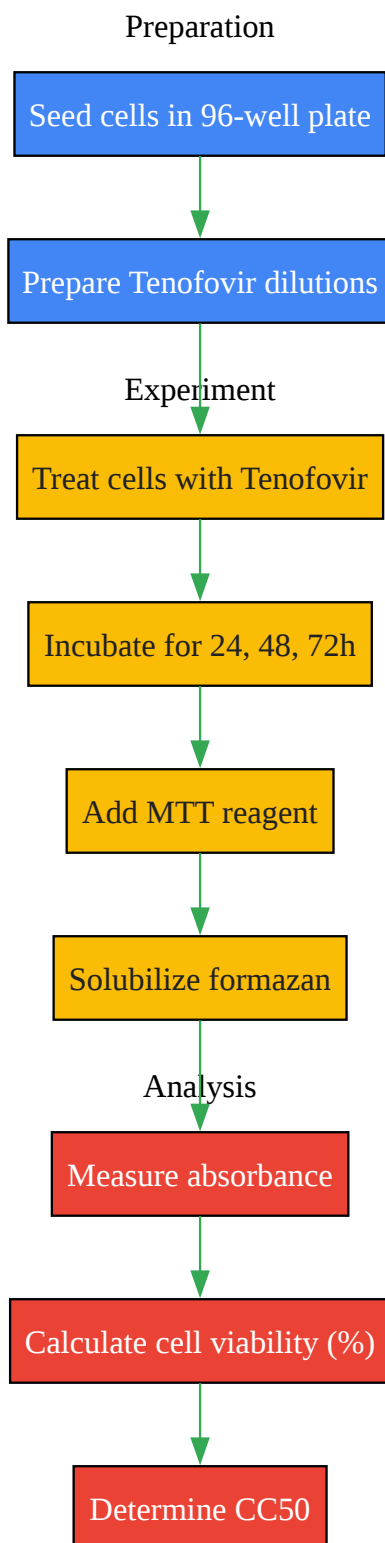
- **Tenofovir Maleate**

- Phosphate Buffered Saline (PBS)
- MTT reagent (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed HK-2 cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 48 hours to allow for cell attachment.[\[5\]](#)
- **Drug Treatment:** Prepare serial dilutions of tenofovir in cell culture medium. After 48 hours of cell growth, replace the medium with fresh medium containing various concentrations of tenofovir (e.g., 0-28.8 μ M) or a vehicle control (PBS).[\[6\]](#)
- **Incubation:** Incubate the cells with tenofovir for 24, 48, and 72 hours.[\[2\]](#)
- **MTT Addition:** Following the incubation period, add 20 μ L of MTT reagent to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express cell viability as a percentage of the vehicle-treated control cells. Calculate the CC50 value using non-linear regression analysis.

Experimental Workflow: Cytotoxicity Assay



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Caption: Workflow for determining Tenofovir cytotoxicity.

Antiviral Activity Assays

These assays are designed to measure the efficacy of tenofovir in inhibiting viral replication in vitro.

Summary of Antiviral Activity Data (EC50)

The following table summarizes the 50% effective concentration (EC50) of tenofovir and its prodrugs against different viruses.

Compound	Virus	Cell Line	EC50 (μM)	Reference
Tenofovir (TFV)	HIV-1	Lymphoblastoid cells, Monocyte/macrophage, Peripheral blood lymphocytes	0.04 - 8.5	[7]
Tenofovir (TFV)	HIV-1 (IIIB)	MT-4 cells	1.15 (μg/mL)	[8]
Tenofovir (TFV)	HIV-2 (ROD)	MT-4 cells	1.12 (μg/mL)	[8]
Tenofovir (TFV)	HBV	HepG2 2.2.15 cells	1.1	[9][10]
Tenofovir Alafenamide (TAF)	HIV-1 (BaL)	PBMCs	0.005 - 0.007	[3]
Tenofovir Disoproxil Fumarate (TDF)	HBV	HepAD38 cells	Potent Inhibition	[11]

Experimental Protocol: HIV-1 p24 Antigen Assay

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 antigen in the cell culture supernatant.

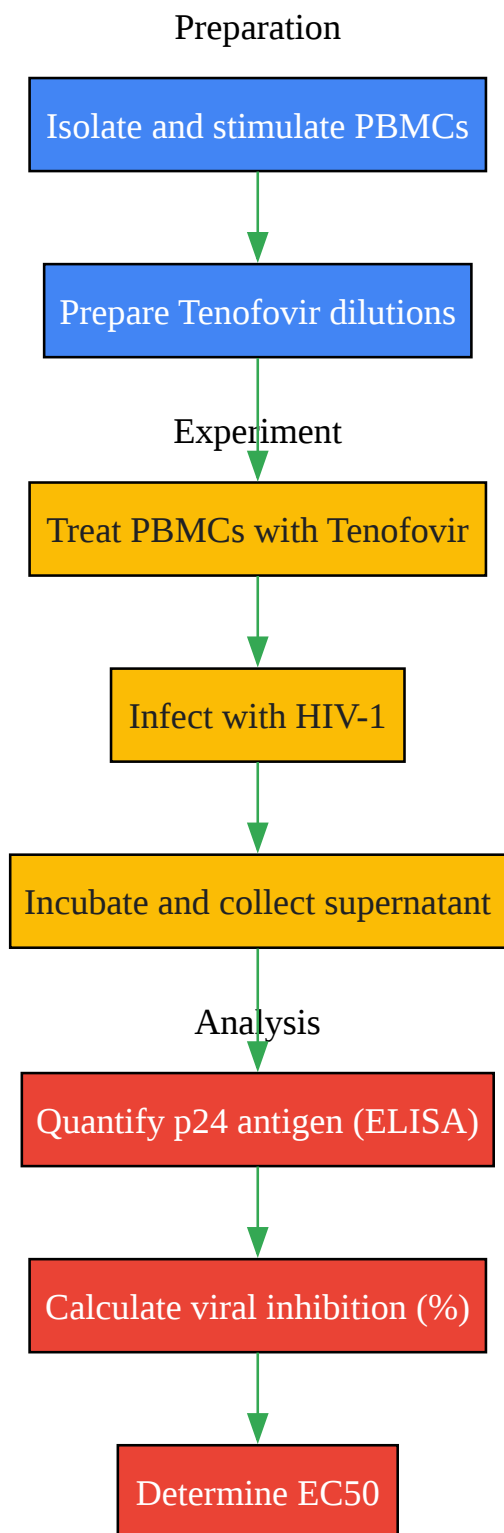
Materials:

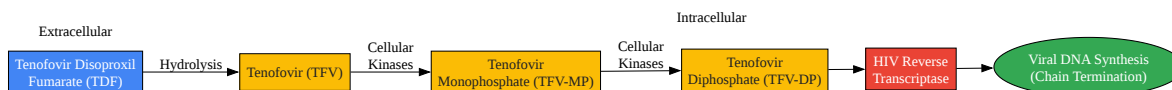
- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Interleukin-2 (IL-2)
- Phytohemagglutinin (PHA)
- HIV-1 stock (e.g., subtype A, B, or C)
- **Tenofovir Maleate**
- HIV-1 p24 ELISA kit
- 48-well cell culture plates

Procedure:

- **PBMC Isolation and Stimulation:** Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days. Culture the stimulated cells in RPMI 1640 supplemented with FBS and IL-2.
- **Drug Treatment:** Plate the stimulated PBMCs in a 48-well plate. Add serial dilutions of tenofovir to the wells.
- **Viral Infection:** Infect the cells with a known titer of HIV-1.[\[12\]](#) Include untreated infected cells as a positive control and uninfected cells as a negative control.
- **Incubation:** Incubate the cultures for 7-14 days, collecting supernatant samples every 3-4 days and replacing with fresh medium containing the appropriate drug concentration.[\[12\]](#)
- **p24 ELISA:** Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the p24 concentration against the tenofovir concentration and determine the EC50 value by non-linear regression analysis.

Experimental Workflow: Antiviral Assay





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